4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride
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Overview
Description
4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group at the fifth position of the benzothiazole ring and a morpholine moiety.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-inflammatory properties .
Mode of Action
It’s worth noting that related compounds have shown inhibitory effects on cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that it may affect the pathways involving cox-1 and cox-2 enzymes .
Result of Action
Related compounds have demonstrated inhibition of albumin denaturation, which is a key process in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with 4-(2-chloroethyl)morpholine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the synthesized compound is confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy group and morpholine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in creating advanced materials with specific properties.
Drug Development: It serves as a lead compound in the synthesis of new pharmaceutical agents with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride is unique due to the presence of both a methoxy group and a morpholine moiety, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting specific enzymes, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-15-9-2-3-11-10(8-9)13-12(17-11)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPXGBLGPTLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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